molecular formula C8H9N3O5S B1280791 (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid CAS No. 80544-17-8

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

Cat. No.: B1280791
CAS No.: 80544-17-8
M. Wt: 259.24 g/mol
InChI Key: AGFYEFQBXHONNW-IZZDOVSWSA-N
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid typically involves the following steps:

    Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Oxoethoxyimino Group: The oxoethoxyimino group is introduced by reacting the aminothiazole intermediate with a methoxy-substituted oxoethoxyimino reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the aminothiazole ring.

    Reduction: Reduction reactions may target the oxoethoxyimino group, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aminothiazole ring or the oxoethoxyimino group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-Aminothiazol-4-yl)-2-((2-hydroxy-2-oxoethoxy)imino)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (Z)-2-(2-Aminothiazol-4-yl)-2-((2-ethoxy-2-oxoethoxy)imino)acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid lies in its specific combination of functional groups. The presence of both the aminothiazole ring and the methoxy-substituted oxoethoxyimino group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

80544-17-8

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid

InChI

InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)/b11-6+

InChI Key

AGFYEFQBXHONNW-IZZDOVSWSA-N

Isomeric SMILES

COC(=O)CO/N=C(\C1=CSC(=N1)N)/C(=O)O

SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate (syn-isomer) (10.0 g) was suspended and stirred in acetone (100 ml), and heated and refluxed for 120 minutes. The precipitated crystal was filtered and collected, and dried under reduced pressure to obtain anhydrous 2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminoacetic acid (syn-isomer) (9.0 g) (96% yield).
Name
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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